7-Chloro-1,2,3,4,5,6-hexaphenyl-7-borabicyclo[2.2.1]hepta-2,5-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-1,2,3,4,5,6-hexaphenyl-7-borabicyclo[2.2.1]hepta-2,5-diene is a complex organic compound characterized by its unique bicyclic structure and multiple phenyl groups. This compound contains a total of 81 bonds, including 51 non-hydrogen bonds, 38 multiple bonds, and 36 aromatic bonds . The presence of a boron atom and a chlorine atom further adds to its distinct chemical properties .
Preparation Methods
The synthesis of 7-Chloro-1,2,3,4,5,6-hexaphenyl-7-borabicyclo[221]hepta-2,5-diene involves multiple steps, typically starting with the formation of the bicyclic core structureThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve scaling up these synthetic routes while optimizing reaction conditions to enhance efficiency and reduce costs.
Chemical Reactions Analysis
7-Chloro-1,2,3,4,5,6-hexaphenyl-7-borabicyclo[2.2.1]hepta-2,5-diene undergoes various chemical reactions, including electrophilic addition, substitution, and oxidation. Common reagents used in these reactions include halogens, hydrogen halides, and oxidizing agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the addition of halogens can lead to the formation of halogenated derivatives, while oxidation reactions may yield oxygenated products.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the reactivity and stability of boron-containing bicyclic structures. In biology and medicine, it may be investigated for its potential therapeutic properties, such as its ability to interact with specific molecular targets. In industry, it can be utilized in the development of advanced materials and catalysts .
Mechanism of Action
The mechanism of action of 7-Chloro-1,2,3,4,5,6-hexaphenyl-7-borabicyclo[2.2.1]hepta-2,5-diene involves its interaction with molecular targets through its boron and chlorine atoms. These interactions can lead to the formation of stable complexes, which may influence various biochemical pathways. The specific pathways involved depend on the context in which the compound is used, such as in therapeutic applications or as a catalyst in chemical reactions .
Comparison with Similar Compounds
Similar compounds to 7-Chloro-1,2,3,4,5,6-hexaphenyl-7-borabicyclo[2.2.1]hepta-2,5-diene include other boron-containing bicyclic structures and hexaphenyl derivatives. These compounds share some structural similarities but differ in their specific substituents and overall reactivity.
Properties
CAS No. |
62707-13-5 |
---|---|
Molecular Formula |
C42H30BCl |
Molecular Weight |
580.9 g/mol |
IUPAC Name |
7-chloro-1,2,3,4,5,6-hexakis-phenyl-7-borabicyclo[2.2.1]hepta-2,5-diene |
InChI |
InChI=1S/C42H30BCl/c44-43-41(35-27-15-5-16-28-35)37(31-19-7-1-8-20-31)38(32-21-9-2-10-22-32)42(43,36-29-17-6-18-30-36)40(34-25-13-4-14-26-34)39(41)33-23-11-3-12-24-33/h1-30H |
InChI Key |
BOHMQVXIWTUDQS-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2(C(=C(C1(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.